1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
Description
1-(Cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound featuring a diazepane ring substituted with cyclohexylsulfonyl and 1-methyl-1H-pyrazol-4-ylsulfonyl groups
Properties
IUPAC Name |
1-cyclohexylsulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O4S2/c1-17-13-15(12-16-17)25(22,23)19-9-5-8-18(10-11-19)24(20,21)14-6-3-2-4-7-14/h12-14H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYBPTPARHVFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Diazepane Ring: Starting from a suitable diamine, the diazepane ring is formed through cyclization reactions.
Sulfonylation: The cyclohexylsulfonyl and 1-methyl-1H-pyrazol-4-ylsulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes using continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: New compounds with substituted sulfonyl groups.
Scientific Research Applications
1-(Cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Cyclohexylsulfonyl)-4-(phenylsulfonyl)-1,4-diazepane
- 1-(Cyclohexylsulfonyl)-4-(methylsulfonyl)-1,4-diazepane
Comparison: Compared to similar compounds, 1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is unique due to the presence of the 1-methyl-1H-pyrazol-4-ylsulfonyl group, which can impart distinct chemical and biological properties. This structural difference can affect its reactivity, binding interactions, and overall efficacy in various applications.
Biological Activity
1-(Cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a diazepane ring, which is often associated with various pharmacological effects, including anxiolytic and anticonvulsant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a cyclohexylsulfonyl group and a 1-methyl-1H-pyrazol-4-ylsulfonyl moiety. These functional groups are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N4O4S2 |
| Molecular Weight | 364.46 g/mol |
| Density | 1.129 g/cm³ |
| Boiling Point | 218.245 °C |
| Flash Point | 85.792 °C |
The biological activity of 1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is primarily attributed to its interaction with various receptors and enzymes in the body.
Key Mechanisms:
- Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, particularly within the central nervous system (CNS). Its diazepane structure allows it to interact with GABAergic systems, potentially enhancing inhibitory neurotransmission.
- Inhibition of Enzymes: Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, thus prolonging the effects of neurotransmitters like serotonin and dopamine.
Biological Activity Studies
Research has focused on the pharmacological profile of this compound through various in vitro and in vivo studies. Here are some notable findings:
In Vitro Studies
-
Binding Affinity: The compound has been tested for its binding affinity to multiple receptor types:
- Dopamine Receptors: Moderate affinity was observed at D2 and D3 receptors (Ki values around 43.3 nM and 158.8 nM respectively).
- Serotonin Receptors: It demonstrated significant binding to 5HT2A receptors (Ki = 23.3 nM), indicating potential antidepressant or anxiolytic properties.
- Enzymatic Assays: Inhibition assays revealed that the compound could inhibit specific enzymes related to neurotransmitter degradation, contributing to its potential therapeutic effects.
In Vivo Studies
Animal models have been utilized to assess the behavioral effects of the compound:
- Anxiolytic Effects: Behavioral tests indicated that administration of the compound resulted in reduced anxiety-like behavior in rodents.
- Anticonvulsant Activity: The compound demonstrated protective effects against induced seizures, suggesting potential utility in epilepsy treatment.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds within the diazepane class:
-
Case Study on Anxiolytic Properties:
- A study involving a diazepane analog showed significant anxiolytic effects in a rodent model when administered at varying doses.
- Results indicated reduced time spent in anxiety-inducing environments compared to controls.
-
Case Study on Anticonvulsant Activity:
- Another analog exhibited anticonvulsant properties in a mouse model of epilepsy.
- The study reported a dose-dependent reduction in seizure frequency and severity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
